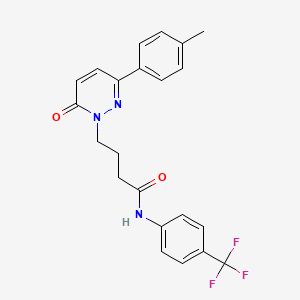

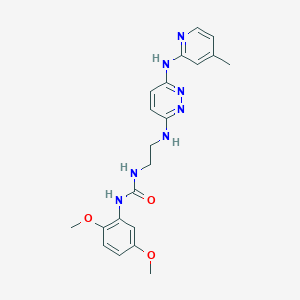

![molecular formula C14H12N2O2 B2886775 1,3-Dimethylpyrido[1,2-a]benzimidazole-4-carboxylic acid CAS No. 10326-57-5](/img/structure/B2886775.png)

1,3-Dimethylpyrido[1,2-a]benzimidazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1,3-Dimethylpyrido[1,2-a]benzimidazole-4-carboxylic acid” is a nitrogen-containing heterocyclic compound . Nitrogen-containing heterocyclic compounds are the basis of many natural and synthetic biologically active substances . More than two-thirds of the known drugs used in clinical practice contain heterocyclic and, above all, nitrogen-containing fragments within their structure .

Synthesis Analysis

The synthesis of such compounds has received considerable attention due to the wide spectrum of their biological activity and numerous therapeutic applications in medicine . The synthesis of benzimidazoles involves condensation–dehydration sequence of o-aryldiamine with an aryl-aldehyde substrate under mild conditions . A second approach involves reaction of o-aryldiamine with carboxylic acid derivatives under forcing conditions, in the presence of a mineral acid or acetic acid, and under refluxing temperatures .

Molecular Structure Analysis

The molecular formula of “this compound” is C14H12N2O2 . The structure of this compound is planar .

Chemical Reactions Analysis

The formation of the benzimidazole can be explained by a plausible mechanistic pathway, which involves an HBTU-promoted methodology .

Scientific Research Applications

Synthesis and Medicinal Applications

Antiallergic Activity

Some acidic derivatives of 4H-pyrimido[2,1-b]benzazol-4-ones, which are structurally related to 1,3-Dimethylpyrido[1,2-a]benzimidazole-4-carboxylic acid, have been synthesized and demonstrated significant antiallergic activities. These compounds, through various derivatizations, displayed activity comparable to that of disodium cromoglycate, with some showing efficacy upon oral administration (Wade et al., 1983).

Luminescence Sensing

Novel lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate, a compound related to the chemical family of this compound, have been synthesized. These frameworks exhibit selective sensitivity to benzaldehyde derivatives, demonstrating potential applications as fluorescence sensors for these chemicals (Shi et al., 2015).

Materials Science and Polymer Chemistry

Polymer Synthesis

Research has also extended into the synthesis of soluble and light-colored poly(amide-imide-imide)s based on tetraimide-dicarboxylic acid (TIDA) and various aromatic diamines. These polymers, derived from similar foundational structures, exhibit high thermal stability, solubility in various organic solvents, and potential utility in high-performance materials (Yang & Su, 2005).

Organic Synthesis Methodologies

Conversion Techniques

A method for converting carboxy groups into 4,6-dimethoxy-1,3,5-triazine groups has been applied to N-benzylpyroglutamic acids, showcasing a potential pathway for the synthesis of antifungal products. This technique highlights the versatility of carboxylic acid derivatives in synthetic organic chemistry (Oudir et al., 2006).

Antimicrobial and Antioxidant Activities

Catalytic assembly of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids has yielded compounds with promising antimicrobial and antioxidant activities. This research underscores the biological relevance of benzimidazole derivatives and their potential in developing new therapeutic agents (Sindhe et al., 2016).

Mechanism of Action

Target of Action

Benzimidazole derivatives, which this compound is a part of, are known to interact with a variety of biological targets due to their structural similarity to purine, a key structural motif in drug design .

Mode of Action

Benzimidazole derivatives are known to exhibit a broad range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory activities .

Biochemical Pathways

Benzimidazole derivatives are known to modulate physicochemical properties and the pka profile of therapeutic leads .

Future Directions

The future directions for “1,3-Dimethylpyrido[1,2-a]benzimidazole-4-carboxylic acid” and similar compounds could involve further exploration of their biological activity and potential therapeutic applications . The development of new entities targeting malignant cells is considered a high priority .

Properties

IUPAC Name |

1,3-dimethylpyrido[1,2-a]benzimidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-8-7-9(2)16-11-6-4-3-5-10(11)15-13(16)12(8)14(17)18/h3-7H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNLTUBVFUBEOLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=NC3=CC=CC=C3N12)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

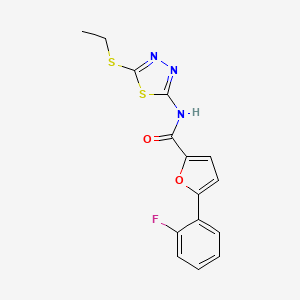

![5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-N-{[4-(trifluoromethoxy)phenyl]methyl}pyrimidin-4-amine](/img/structure/B2886694.png)

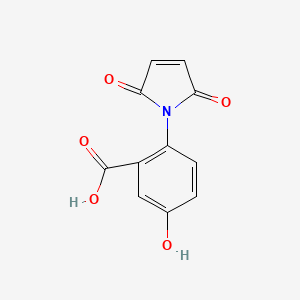

![2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B2886695.png)

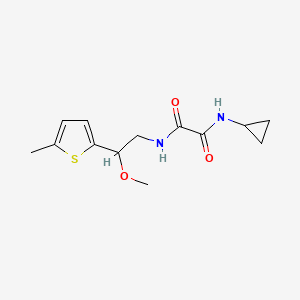

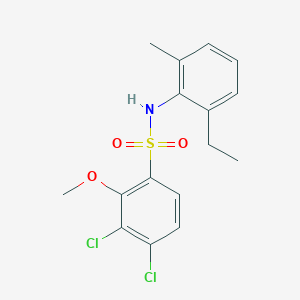

![4-ethoxy-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-methylbenzenesulfonamide](/img/structure/B2886704.png)

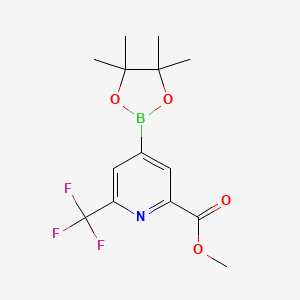

![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-3-methylbutan-1-one](/img/structure/B2886705.png)

![7-(4-chlorophenyl)-1-methyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2886708.png)

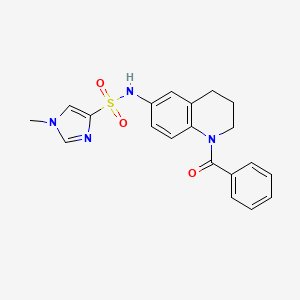

![N-benzyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2886711.png)